8-Prenyldaidzein

Vue d'ensemble

Description

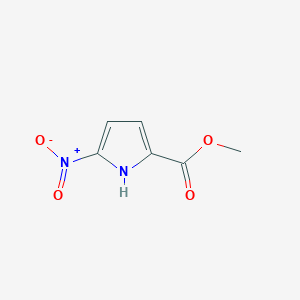

8-Prenyldaidzein is a natural flavonoid found in the seeds of Psoralea corylifolia L. and can also be isolated from Bituminaria morisiana . It has cytotoxic properties against P-388 cells and shows antioxidant activity .

Molecular Structure Analysis

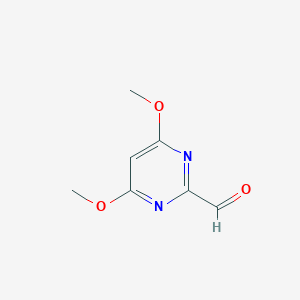

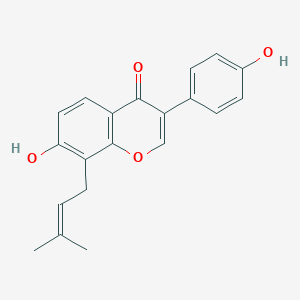

The molecular formula of 8-Prenyldaidzein is C20H18O4 . It is a prenylated isoflavone . Further details about its molecular structure would require more specific resources or tools.Physical And Chemical Properties Analysis

8-Prenyldaidzein has a molecular weight of 322.354 . Its density is 1.3±0.1 g/cm3 . More specific physical and chemical properties would require additional resources or tools.Applications De Recherche Scientifique

Prenylated Flavonoids in Wound Healing

Prenylated flavonoids, a category to which 8-Prenyldaidzein belongs, have been identified as potential therapeutic agents for the treatment of topical skin infections and wounds. These compounds can restore balance in the wound microenvironment due to their antimicrobial, antioxidant, and anti-inflammatory properties, along with low cytotoxicity. Notably, the study suggests that while prenylated flavonoids show promise in wound therapy, their activity has been measured only in vitro and in vivo. Further studies are needed to establish rational dosing, potential toxicity to human cells, and to enhance their bioavailability through smart drug release systems or delivery technologies (Sychrová et al., 2022).

Prenylation and Biological Activity

The process of prenylation, which involves attaching a prenyl group to a flavonoid, has been found to enhance the biological activity and bioavailability of dietary flavonoids. For instance, 8-prenyl naringenin (8PN) demonstrated an enhancement in biological activities when compared to its parent compound naringenin, particularly in the prevention of disuse muscle atrophy in mice. This enhancement is attributed to the higher muscular accumulation of 8PN. However, it's also noted that prenylation may interfere with the elimination of flavonoids from tissues, implying a complex influence on the bioavailability and biological activity of these compounds (Mukai, 2018).

Prenylated Flavonoids and Bioactivities

Prenylated flavonoids are identified for their increased bioactivities compared to non-prenylated backbone flavonoids. These compounds, due to their lipophilic nature, show an affinity with cell membranes and enhance various biological activities, including antibacterial, anti-inflammatory, antioxidant, cytotoxicity, and estrogenic activities. However, it is also noted that the prenyl-moiety may decrease the bioavailability and plasma absorption of these flavonoids. The study suggests that further investigation into the action mechanisms and the structure–activity relationship of these compounds is needed, along with more in vivo studies and clinical validation trials (Chen et al., 2014).

Safety And Hazards

When handling 8-Prenyldaidzein, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propriétés

IUPAC Name |

7-hydroxy-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-12(2)3-8-15-18(22)10-9-16-19(23)17(11-24-20(15)16)13-4-6-14(21)7-5-13/h3-7,9-11,21-22H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKCBBHHFITUFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Prenyldaidzein | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-Amino-N-[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B173851.png)